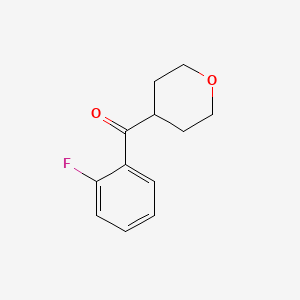

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C12H13FO2 . It’s also known by other synonyms such as “4-(2-fluorobenzoyl)oxane” and "(2-fluorophenyl)-(oxan-4-yl)methanone" .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources. Chemical reactions can be analyzed using techniques like bond-electron matrices , but specific reactions involving this compound are not detailed.Wissenschaftliche Forschungsanwendungen

Direct α-Fluorination of Ketones

One notable application in scientific research is the direct α-fluorination of ketones, which has been enabled using N-F reagents. This method allows for the regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation. Such a process could potentially be applied to compounds like (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone for the synthesis of α-fluoro derivatives, which are valuable in medicinal chemistry and material science due to their unique reactivity and biological activity (Stavber, Jereb, & Zupan, 2002).

Synthesis and Structural Analysis

The synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and analysis through FTIR, NMR, and X-ray diffraction showcases the importance of structural elucidation in the development of new compounds. The use of density functional theory (DFT) for conformational analysis underlines the significance of computational methods in understanding the physicochemical properties of such molecules. This approach is crucial for designing molecules with desired properties, including those similar to this compound (Huang et al., 2021).

Light-Induced Tetrazole-Quinone 1,3-Dipolar Cycloaddition

Research on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition has revealed a green and efficient method for synthesizing pyrazole-fused quinones. This process involves the generation of active intermediates upon ultraviolet light excitation, leading to highly efficient reactions. Such studies provide insights into photoinduced reactions and could inform the development of novel synthetic methods for compounds like this compound and its derivatives (He et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone are currently unknown. This compound is a derivative of tetrahydropyran , a structural motif present in many natural products

Mode of Action

It’s known that tetrahydropyran derivatives can interact with various biological targets . The fluorophenyl group may also influence the compound’s interaction with its targets, potentially enhancing binding affinity or selectivity .

Biochemical Pathways

Tetrahydropyran derivatives have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways

Pharmacokinetics

For instance, fluorine atoms can enhance the metabolic stability of pharmaceuticals , and tetrahydropyran is a common motif in bioactive natural products .

Result of Action

Given the structural similarity to other bioactive tetrahydropyran derivatives , it’s plausible that this compound may have similar effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUMAVRTLFJNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)

![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)

![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)